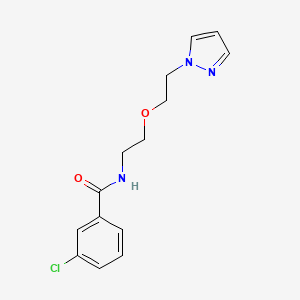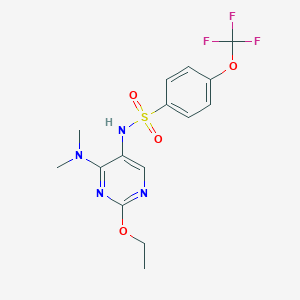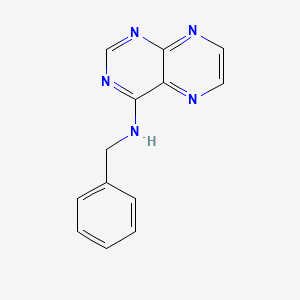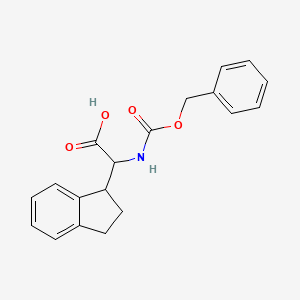![molecular formula C19H18FN3O3S B2521426 N-([3,3'-ビピリジン]-5-イルメチル)-4-エトキシ-3-フルオロベンゼンスルホンアミド CAS No. 2185590-96-7](/img/structure/B2521426.png)
N-([3,3'-ビピリジン]-5-イルメチル)-4-エトキシ-3-フルオロベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that features a bipyridine core, which is a common motif in coordination chemistry
科学的研究の応用
N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the bipyridine core. Bipyridine derivatives can be synthesized through various methods, including metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions often require palladium or nickel catalysts and are performed under inert atmospheres to prevent oxidation.
This can be achieved through nucleophilic substitution reactions, where the bipyridine core is reacted with ethoxy and fluorobenzenesulfonamide precursors under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The bipyridine core can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethoxy and fluorobenzenesulfonamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine core would yield N-oxides, while reduction could produce amines .
作用機序
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The bipyridine core can coordinate with metal ions, influencing the activity of metalloenzymes or other metal-dependent processes . The ethoxy and fluorobenzenesulfonamide groups may also interact with specific biological targets, modulating their function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds include other bipyridine derivatives, such as:
- 2,2’-bipyridine
- 4,4’-bipyridine
- 3,3’-bipyridine
- 6,6’-bipyridine
Uniqueness
N-([3,3’-bipyridin]-5-ylmethyl)-4-ethoxy-3-fluorobenzenesulfonamide is unique due to the specific combination of functional groups attached to the bipyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c1-2-26-19-6-5-17(9-18(19)20)27(24,25)23-11-14-8-16(13-22-10-14)15-4-3-7-21-12-15/h3-10,12-13,23H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRDUYATVBUXQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-fluoro-4-methoxyphenyl)methyl]-3-(morpholine-4-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2521348.png)
![4-(2-chlorophenyl)-3,7,7-trimethyl-4H,5H,6H,7H,8H,9H-[1,2]oxazolo[5,4-b]quinolin-5-one](/img/structure/B2521349.png)






![Lithium(1+) ion 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-sulfinate](/img/structure/B2521360.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2521363.png)

